![molecular formula C19H13F3N6O2S B2554398 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 868967-67-3](/img/structure/B2554398.png)
2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Description
Scientific Research Applications
Triazolopyridine Derivatives in Antiasthma Agents
Triazolopyridine derivatives, including those similar to the compound , have been studied for their potential as antiasthma agents. These compounds, such as 5-[3-(trifluoromethyl)phenyl]-2-amino and 5-(4-pyridinyl)-2-amino, have shown activity as mediator release inhibitors in the human basophil histamine release assay. This suggests their potential use in further pharmacological and toxicological studies related to asthma treatment (Medwid et al., 1990).
Heterocyclic Compound Synthesis for Insecticidal Assessment
The compound is related to a class of heterocycles that have been synthesized and tested for insecticidal properties. Compounds like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been used as precursors to create various heterocycles, including triazolopyridines. These synthesized compounds were tested against the cotton leafworm, Spodoptera littoralis, indicating their potential application in agricultural pest control (Fadda et al., 2017).
properties
IUPAC Name |
2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N6O2S/c20-19(21,22)30-13-6-4-12(5-7-13)24-16(29)11-31-17-9-8-15-25-26-18(28(15)27-17)14-3-1-2-10-23-14/h1-10H,11H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLHGKXCBZIZDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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